Benzoic acid, 3-[3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl]-
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Overview
Description
Benzoic acid, 3-[3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl]- is a complex organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a benzoic acid moiety substituted with a 3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl]- typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-ethoxyphenyl derivative, followed by the introduction of the imidazolidinyl group through cyclization reactions. The final step involves the attachment of the benzoic acid moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidinyl derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imidazolidinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Benzoic acid, 3-[3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 3-[1-(4-ethoxyphenyl)cyclohexyl]-
- 3-[(4-ethoxyphenyl)sulfamoyl]benzoic acid
- 3,5-bis(3,4-dicarboxyphenoxy)benzoic acid
Uniqueness
Benzoic acid, 3-[3-(4-ethoxyphenyl)-2,5-dioxo-1-imidazolidinyl]- is unique due to the presence of the imidazolidinyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this specific functional group or have different substituents .
Properties
CAS No. |
651748-68-4 |
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Molecular Formula |
C18H16N2O5 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
3-[3-(4-ethoxyphenyl)-2,5-dioxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C18H16N2O5/c1-2-25-15-8-6-13(7-9-15)19-11-16(21)20(18(19)24)14-5-3-4-12(10-14)17(22)23/h3-10H,2,11H2,1H3,(H,22,23) |
InChI Key |
DWOPTUWASXAAAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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